N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Property Profiling

Select this building block for its singular pharmacophore: 6-OH donor + carboxamide acceptor + 4-F-3-CF3 phenyl. tPSA = 78.5 Ų supports peripheral target campaigns. Absent from ChEMBL/BindingDB, enabling first-in-class IP. Pair with 6-OBn or 6-cyclopropyl analogs to quantify H-bond donor impact on solubility, permeability, and metabolic stability in a single assay cascade.

Molecular Formula C12H7F4N3O2
Molecular Weight 301.201
CAS No. 2034360-25-1
Cat. No. B2483595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluoro-3-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide
CAS2034360-25-1
Molecular FormulaC12H7F4N3O2
Molecular Weight301.201
Structural Identifiers
SMILESC1=CC(=C(C=C1NC(=O)C2=CC(=O)NC=N2)C(F)(F)F)F
InChIInChI=1S/C12H7F4N3O2/c13-8-2-1-6(3-7(8)12(14,15)16)19-11(21)9-4-10(20)18-5-17-9/h1-5H,(H,19,21)(H,17,18,20)
InChIKeyGRVCKIZCNHPLOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluoro-3-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide: A Procurement & Differentiation Guide for Pyrimidine-4-Carboxamide Building Blocks


N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide (CAS 2034360-25-1) is a synthetic, low-molecular-weight (301.20 g/mol) pyrimidine-4-carboxamide derivative [1]. It combines a 6-hydroxypyrimidine core with a 4-fluoro-3-(trifluoromethyl)phenyl anilide moiety—a privileged fragment in kinase and enzyme inhibitor design. The compound is currently offered by multiple chemical suppliers as a research-grade building block, but no peer-reviewed biological activity, selectivity, or pharmacokinetic data have been published for this specific molecule. Its structural uniqueness within the pyrimidine-4-carboxamide chemical space defines its current value proposition for medicinal chemistry and chemical biology campaigns.

Why N-(4-Fluoro-3-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide Cannot Be Swapped with In-Class Analogs in Procurement


In the absence of published target-specific biological data, the primary rationale for selecting N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide over close-in analogs rests on its differentiated physicochemical and structural properties. The combination of a hydrogen-bond-donating 6-hydroxyl group, a hydrogen-bond-accepting carboxamide linker, and a 4-fluoro-3-(trifluoromethyl)phenyl ring creates a unique pharmacophoric pattern that is absent from commonly screened pyrimidine-4-carboxamide libraries [1]. This pattern is known to influence target residence time, solubility, and metabolic stability in ways that cannot be predicted from data on analogs lacking these specific substituents. Generic substitution without experimental validation risks altering lead optimization trajectories and confounding structure–activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for N-(4-Fluoro-3-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide Sourcing & Selection


Molecular Weight & Fractional Polar Surface Area Differentiation from Close-In Scaffold Analogs

The target compound exhibits a molecular weight of 301.20 g/mol and a calculated topological polar surface area (tPSA) of 78.5 Ų [1], compared to 6-cyclopropyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide (MW ~325 g/mol, tPSA ~55 Ų) [2]. The higher tPSA of the target compound, driven by the 6-hydroxyl substituent, predicts improved aqueous solubility and reduced passive membrane permeability relative to the cyclopropyl analog—properties that can be exploited in hit-to-lead campaigns where CNS penetration must be minimized or solubility must be prioritized.

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Property Profiling

Hydrogen-Bond Donor Count Differentiates Target Compound from O-Benzyl-Protected Analog in Crystallographic Fragment Screening

The target compound possesses one hydrogen-bond donor (the 6-hydroxyl group), compared to zero donors in the benzyl-protected analog 6-(benzyloxy)-N-[4-fluoro-3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide (CAS 2034256-70-5) [1][2]. In fragment-based screening by X-ray crystallography, the free hydroxyl group enables direct hydrogen-bond interactions with protein backbone or side-chain residues, whereas the benzyloxy analog can only participate as a hydrogen-bond acceptor. This distinction determines whether a fragment can anchor to a hinge-binding motif or must rely on hydrophobic pocket complementarity, fundamentally altering the binding mode and hit progression strategy.

Fragment Screening X-ray Crystallography Structure-Based Drug Design

Lipophilic Ligand Efficiency (LLE) Differentiation from 2-(Trifluoromethyl)phenyl Regioisomer

The target compound (cLogP ≈ 2.8 by calculation) [1] is predicted to be approximately 0.5–1.0 log units more lipophilic than its regioisomeric analog 6-hydroxy-N-(2-(trifluoromethyl)phenyl)pyrimidine-4-carboxamide (cLogP ≈ 2.3, estimated) [2] due to the additional para-fluoro substituent and the meta-CF₃ arrangement. In lead optimization, this 0.5–1.0 log unit difference can shift Lipophilic Ligand Efficiency (LLE = pIC₅₀ − cLogP) by an equivalent magnitude, which is often the decisive margin between a compound that meets multiparameter optimization criteria and one that fails due to excessive lipophilicity-driven promiscuity or metabolic clearance.

Lipophilic Efficiency Lead Optimization ADME-Tox Profiling

Structural Uniqueness: Absence from Kinase-Focused Commercial Libraries Enables Novel IP and Chemical Probe Development

A substructure search across common commercial kinase-focused libraries and the ChEMBL database reveals that the exact combination of 6-hydroxypyrimidine-4-carboxamide fused with a 4-fluoro-3-(trifluoromethyl)phenyl group is absent from all major annotated screening collections [1]. In contrast, close-in analogs such as 6-(benzyloxy)-N-[4-fluoro-3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide have been cited in patent literature (e.g., US9656959) [2]. This absence implies that the target compound represents unencumbered chemical space for novel inhibitor design, offering procurement teams access to a scaffold with reduced risk of prior-art conflicts in medicinal chemistry programs.

Kinase Inhibitor Chemical Probe Intellectual Property Patent Analysis

Critical Acknowledgment: Absence of Peer-Reviewed Biological Activity Data for the Target Compound

Despite claims on certain vendor websites that N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide 'interacts with specific enzymes and receptors' and 'modulates molecular targets' due to its trifluoromethyl group, no peer-reviewed publication or publicly accessible database (ChEMBL, BindingDB, PubChem BioAssay, DrugBank) contains IC₅₀, Kd, Ki, EC₅₀, or any other quantitative bioactivity measurement for this compound as of April 2026 [1][2]. All five comparator analogs discussed in this guide similarly lack published biological data, with the sole exception of the binding data in US9656959 for a structurally distinct 2-amino-substituted variant. Procurement decisions must therefore be based strictly on chemical structure, calculated physicochemical properties, and synthetic tractability until such data become available.

Data Transparency Evidence-Based Procurement Risk Assessment

Recommended Application Scenarios for N-(4-Fluoro-3-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide Based on Structural Differentiation Evidence


Kinase Hinge-Binding Fragment Library Expansion with Free Hydroxyl Donor Capacity

The presence of one hydrogen-bond donor (6-OH) and multiple acceptors (pyrimidine N, carboxamide O) makes this compound a candidate for fragment-based screening against kinase ATP-binding sites [1]. Unlike O-benzyl-protected analogs with zero donors, this compound can simultaneously donate and accept hydrogen bonds, mirroring the adenine-hinge interaction pattern. Procure for X-ray crystallographic fragment soaking campaigns targeting kinases with a predicted hinge-binding motif compatible with pyrimidine scaffolds.

Lead Optimization Starting Point with Reduced CNS Penetration Liability

With a calculated tPSA of 78.5 Ų—significantly higher than the cyclopropyl analog (55 Ų)—this compound is predicted to exhibit lower passive blood-brain barrier permeability [2]. Select for peripheral target programs (e.g., oncology, inflammation, metabolic disease) where CNS exclusion is desirable and where the hydroxyl group can serve as a metabolic handle or solubility-enhancing motif.

Proprietary Chemical Matter Generation with Freedom-to-Operate Advantages

The absence of this exact scaffold from ChEMBL, BindingDB, and patent-exemplified kinase inhibitor collections suggests an opportunity to establish novel intellectual property [3]. Organizations pursuing first-in-class inhibitors against under-explored kinases or non-kinase targets can procure this compound as a novel core scaffold, confident that close-in prior art is minimal. Rapid SAR exploration around the 6-position and the anilide ring is recommended.

Physicochemical Comparator in Matched Molecular Pair Analyses

The target compound forms an ideal matched molecular pair with 6-(benzyloxy)-N-[4-fluoro-3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide (Δ = O-debenzylation) and with 6-cyclopropyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide (Δ = cyclopropyl → OH). Procure both pairs simultaneously to experimentally quantify the impact of H-bond donor introduction on solubility, permeability, metabolic stability, and protein binding in a consistent assay cascade [4].

Quote Request

Request a Quote for N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-hydroxypyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.